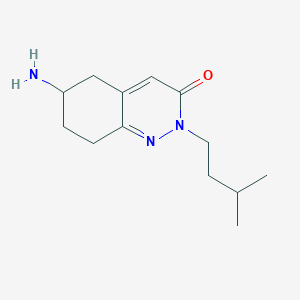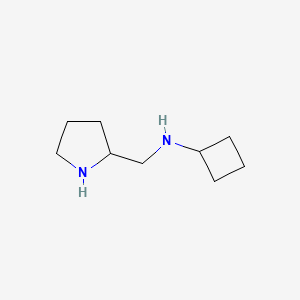
(1-シクロペンチル-1H-1,2,3-トリアゾール-4-イル)メタノール
説明
(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
炭酸脱水酵素-II阻害剤
“(1-シクロペンチル-1H-1,2,3-トリアゾール-4-イル)メタノール”などの1H-1,2,3-トリアゾールアナログは、合成され、炭酸脱水酵素-II酵素阻害活性が評価されています . これらの化合物は、炭酸脱水酵素-II酵素に対して中等度の阻害活性を示しています . これは、これらの化合物がこの酵素を標的とした薬物の開発に使用できることを示唆しています。
医薬品と農薬
1H-1,2,3-トリアゾール分子は、医薬品および農薬において重要な役割を果たしています . トリアゾール部分は、生体医薬品、生化学、材料科学における幅広い用途から、有機化学において非常に重要です .
細胞毒性
置換された(1-(ベンジル)-1H-1,2,3-トリアゾール-4-イル)(ピペラジン-1-イル)メタノン誘導体は、さまざまな癌細胞株に対してそのin vitro細胞毒性が設計、合成、およびスクリーニングされています . これは、“(1-シクロペンチル-1H-1,2,3-トリアゾール-4-イル)メタノール”が癌研究で潜在的に使用できる可能性を示唆しています。
チューブリン重合阻害
これらの誘導体は、チューブリン重合阻害研究についても評価されています . 詳細な生物学的調査によると、これらの化合物は癌細胞のアポトーシスを誘導したことが示唆されています . これは、これらの化合物が抗癌剤の開発に使用できる可能性があることを示しています。
産業用途
トリアゾール部分を有する化合物は、染料、写真材料、光安定剤、農薬、腐食防止剤などの産業用途で広く使用されています .
抗増殖効果
1,2,3-トリアゾールは、ヒト急性骨髄性白血病(AML)細胞に対して顕著な抗増殖効果を示すことが示されています . これは、“(1-シクロペンチル-1H-1,2,3-トリアゾール-4-イル)メタノール”が白血病研究で潜在的に使用できる可能性を示唆しています。
作用機序
Target of Action
Similar triazole compounds have been reported to interact with various proteins and enzymes .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Similar compounds have been found to inhibit tubulin polymerization .
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines .
特性
IUPAC Name |
(1-cyclopentyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-6-7-5-11(10-9-7)8-3-1-2-4-8/h5,8,12H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVQGJNXJICZAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1488725.png)
![2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1488726.png)
![2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488731.png)


![(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1488735.png)



![2-(piperidin-4-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488743.png)
![(2E)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B1488744.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488746.png)

